1-Allyl-4-fluoro-2-trifluoromethylbenzene
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Overview
Description
1-Allyl-4-fluoro-2-trifluoromethylbenzene is an organic compound characterized by the presence of an allyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-4-fluoro-2-trifluoromethylbenzene can be synthesized through several methods. One common approach involves the reaction of 1-allyl-4-fluorobenzene with trifluoromethylating agents under specific conditions. For instance, the reaction can be carried out using palladium catalysts in a polyketone environment . Another method involves the use of trifluoromethylation reagents in the presence of radical initiators .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-4-fluoro-2-trifluoromethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrocarbons.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of fluoro-trifluoromethylbenzyl alcohols or ketones.
Reduction: Formation of 1-allyl-4-fluorobenzene or 1-allyl-2-trifluoromethylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Allyl-4-fluoro-2-trifluoromethylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antifungal and insecticidal properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-allyl-4-fluoro-2-trifluoromethylbenzene involves its interaction with molecular targets through various pathways. The presence of the fluoro and trifluoromethyl groups enhances its reactivity and ability to form stable intermediates. The compound can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds and products .
Comparison with Similar Compounds
1-Allyl-4-fluoro-2-trifluoromethylbenzene can be compared with other similar compounds such as:
1-Allyl-4-fluorobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-Allyl-2-trifluoromethylbenzene: Lacks the fluoro substituent, leading to variations in its chemical behavior.
4-Allylbenzotrifluoride: Similar structure but with different substitution patterns, affecting its reactivity and applications.
Properties
IUPAC Name |
4-fluoro-1-prop-2-enyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4/c1-2-3-7-4-5-8(11)6-9(7)10(12,13)14/h2,4-6H,1,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJWDUHDGYQTKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=C(C=C1)F)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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